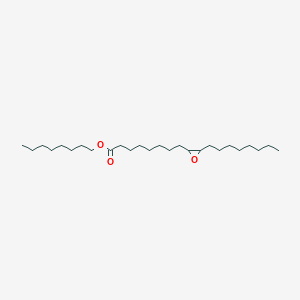

Octyl 9,10-epoxystearate

Description

Contextualization within Renewable Resource Chemistry and Oleochemical Science

Octyl 9,10-epoxystearate (B1258512) is a prime example of a value-added chemical derived from oleochemicals, which are sourced from natural fats and oils. indianchemicalnews.comfrontiersin.org Oleochemistry represents a cornerstone of renewable resource chemistry, offering a sustainable alternative to traditional petrochemicals derived from finite fossil fuels. frontiersin.orgtechnoilogy.it The production of oleochemicals is rooted in the use of bio-based feedstocks, such as vegetable oils and animal fats, which are replenishable through agriculture and farming. frontiersin.org This reliance on renewable sources contributes to a more sustainable and eco-friendly chemical industry by reducing dependence on petroleum. technoilogy.ittaylorandfrancis.com

The broader category of epoxidized fatty acid esters, to which Octyl 9,10-epoxystearate belongs, is synthesized through the epoxidation of unsaturated fatty acids. vulcanchem.com These esters are gaining attention as eco-friendly adhesives, coatings, and polymers. researchgate.net The synthesis often involves the epoxidation of an unsaturated fatty acid ester, transforming a carbon-carbon double bond into an epoxide functional group. vulcanchem.com This process can be achieved using various methods, including peracids or through biocatalytic transformations, which are noted for their mild operating conditions and high specificity. vulcanchem.comresearchgate.net The use of fatty acid methyl esters (FAMEs), often referred to as biodiesel, as a precursor for epoxidation is also a common practice. google.commdpi.com

The push towards "green chemistry" has further propelled the importance of oleochemicals. indianchemicalnews.com They are often biodegradable and exhibit low toxicity, making them environmentally compatible. indianchemicalnews.com The versatility of oleochemicals allows for their transformation into a wide array of products, including lubricants, plasticizers, and surfactants, highlighting their role in reducing the carbon footprint of industrial processes. frontiersin.orgtechnoilogy.itacs.org

Fundamental Significance of the Epoxide Moiety in Organic Synthesis and Materials Science

The chemical reactivity and versatility of this compound are largely dictated by the presence of the epoxide moiety, also known as an oxirane ring. vulcanchem.com This three-membered ring, consisting of two carbon atoms and one oxygen atom, is characterized by significant ring strain. vulcanchem.comjsynthchem.com This inherent strain makes the epoxide group highly susceptible to ring-opening reactions by a wide range of nucleophiles. vulcanchem.comjsynthchem.com This reactivity is a key attribute that makes epoxides valuable intermediates in organic synthesis. numberanalytics.comresearchgate.net

In the realm of organic synthesis , the ring-opening of epoxides is a powerful tool for creating complex molecules with high stereoselectivity. numberanalytics.commdpi.com The reaction allows for the introduction of two new functional groups in a controlled manner, making epoxides crucial building blocks for a variety of fine chemicals and pharmaceuticals. jsynthchem.commdpi.com The versatility of the epoxide ring allows it to react with a diverse array of nucleophiles, leading to the formation of a wide range of products. jsynthchem.comresearchgate.net

In materials science , the epoxide group is fundamental to the production of epoxy resins and other polymers. jsynthchem.com The ring-opening polymerization of epoxides leads to the formation of long-chain polymers with desirable properties such as strong adhesion, chemical resistance, and good mechanical strength. jsynthchem.com Epoxidized fatty acid esters like this compound can be used as plasticizers and stabilizers for polymers such as polyvinyl chloride (PVC). vulcanchem.comgoogle.com The epoxide groups can react with the polymer chains, improving compatibility and performance. researchgate.net Furthermore, the development of bio-based epoxy resins from epoxidized vegetable oils and their derivatives is a growing area of research, aiming to replace petroleum-based epoxy resins with more sustainable alternatives. scielo.brresearchgate.net The reactive nature of the epoxide allows for further chemical modifications, enabling the creation of specialized materials with tailored properties. vulcanchem.com

Structure

2D Structure

Properties

IUPAC Name |

octyl 8-(3-octyloxiran-2-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBARIGPBPUBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861724 | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

422 °F OC | |

| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

106-84-3 | |

| Record name | Octyl epoxystearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 3-octyloxiran-2-octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Investigations of Chemical Transformations Involving the Octyl 9,10 Epoxystearate Epoxide Ring

Acid-Catalyzed Ring-Opening Reactions

In the presence of an acid catalyst, the epoxide oxygen of octyl 9,10-epoxystearate (B1258512) is protonated, forming a highly reactive intermediate. This protonation enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to attack by weak nucleophiles. The subsequent nucleophilic attack proceeds via an SN2-like mechanism, leading to the opening of the epoxide ring. The regioselectivity of the attack can be influenced by steric and electronic factors, often resulting in a mixture of isomeric products where the nucleophile has added to either the C9 or C10 position.

Acid-catalyzed hydrolysis of the epoxide ring in 9,10-epoxystearates, using water as the nucleophile, yields vicinal diols, specifically threo-9,10-dihydroxystearic acid derivatives. udl.catnih.gov The reaction involves the attack of a water molecule on one of the protonated epoxide carbons, resulting in a trans-diaxial opening of the ring to give the threo-diol product. nih.gov Studies on cis-9,10-epoxystearic acid have shown that this hydrolysis can be catalyzed by both mineral acids and enzymes, such as epoxide hydrolases, to yield the corresponding dihydroxy product. udl.catnih.govnih.gov In some synthetic approaches, pure threo-9,10-dihydroxystearic acid (DHSA) is first prepared from epoxidized oleic acid and subsequently esterified with alcohols like 1-octanol (B28484) to produce octyl threo-9,10-dihydroxystearate. udl.cat

When the acid-catalyzed ring-opening is performed in the presence of an alcohol instead of water, the corresponding vicinal hydroxyether adducts are formed. researchgate.netresearchgate.net The alcohol acts as the nucleophile, attacking the protonated epoxide. For instance, the reaction of methyl 9,10-epoxystearate with methanol, catalyzed by synthetic acid saponite (B12675438) clays, rapidly converts the epoxide into methyl methoxyhydroxystearate with high selectivity. researchgate.net Similarly, a variety of novel α-hydroxy ethers have been synthesized by reacting alkyl 9,10-epoxystearates with different aliphatic alcohols using an acid catalyst, demonstrating the versatility of this reaction for producing alkoxyhydroxystearates. researchgate.net

Table 1: Examples of Acid-Catalyzed Formation of Dihydroxy and Hydroxyether Adducts

| Epoxide Substrate | Nucleophile | Catalyst | Product(s) | Reference(s) |

| cis-9,10-Epoxystearic acid | Water | Acid/Epoxide Hydrolase | threo-9,10-Dihydroxystearic acid | udl.cat, nih.gov, nih.gov |

| Methyl 9,10-epoxystearate | Methanol | Acid Saponite Clay | Methyl methoxyhydroxystearate | researchgate.net |

| Isobutyl 9,10-epoxystearate | 2-Ethylhexanol | Acid Catalyst | Isobutyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | researchgate.net |

| 2-Ethylhexyl 9,10-epoxystearate | 2-Ethylhexanol | Sulfuric Acid | 2-Ethylhexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | researchgate.net |

Under certain acid-catalyzed conditions, particularly in the absence of a strong external nucleophile, the epoxide ring of 9,10-epoxystearates can undergo intramolecular rearrangement to form carbonyl compounds. researchgate.net This transformation typically proceeds through a carbocation intermediate formed after the initial protonation of the epoxide oxygen. A subsequent 1,2-hydride shift leads to the formation of a ketone. For example, the acid-catalyzed reaction of methyl 9,10-epoxystearate without an alcohol present leads to the formation of a mixture of methyl 9-oxostearate and methyl 10-oxostearate. researchgate.netacs.org

Another pathway to carbonyl derivatives involves the use of dimethyl sulfoxide (B87167) (DMSO) as a reagent in an acid-catalyzed ring-opening. This reaction has been shown to convert epoxides, including cis- and trans-9,10-epoxystearic acids, into α-hydroxy ketones (or α-ketols). thieme-connect.de The proposed mechanism involves the formation of an alkoxysulfonium salt intermediate, which then rearranges to the final product. thieme-connect.de

The acid-catalyzed ring-opening of octyl 9,10-epoxystearate can be coupled with a reaction with a ketone or aldehyde to form five-membered cyclic acetals or ketals. This reaction pathway is particularly valuable as it introduces a new heterocyclic structure derived from oleochemicals. researchgate.netrsc.org The process involves the initial acid-catalyzed opening of the epoxide to form a carbocation, which is then trapped intramolecularly by the diol formed in situ, or intermolecularly by an added ketone. For example, reacting methyl 9,10-epoxystearate with 2-hexanone (B1666271) in the presence of an acid catalyst can produce methyl 9-(2-butyl-2-methyl-5-octyl-1,3-dioxolan-4-yl) nonanoate (B1231133) in high yield. researchgate.netrsc.org The selectivity of the reaction towards ketal formation versus other ring-opened products, such as branched esters, can be controlled by adjusting reaction parameters like temperature and acid concentration. researchgate.netrsc.org

Table 2: Synthesis of Cyclic Ketals from Methyl 9,10-Epoxystearate (EMO)

| Ketone Reactant | Product | Isolated Yield | Reference(s) |

| 2-Hexanone | Methyl 9-(2-butyl-2-methyl-5-octyl-1,3-dioxolan-4-yl) nonanoate (HMSA) | 83% | researchgate.net, rsc.org |

| 2-Pentanone & Octanoic Acid | Competitive reaction, relative selectivities demonstrated | Not specified | researchgate.net, rsc.org |

| Levulinic Acid | Ketal or branched ester product (controlled by conditions) | Not specified | researchgate.net, rsc.org |

Rearrangement Pathways to Carbonyl Derivatives

Nucleophilic Ring-Opening Reactions with Various Substrates

The strained epoxide ring is also susceptible to direct attack by various nucleophiles without prior acid catalysis, although Lewis acids are often employed to enhance the reaction rate. In these SN2 reactions, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to simultaneous C-O bond cleavage and ring opening. This process typically results in the formation of a trans-substituted product.

The reaction of epoxides with amines, known as aminolysis, is a direct route to β-amino alcohols. For substrates like methyl 9,10-epoxyoctadecanoate, a close analog of this compound, this reaction has been effectively carried out with a wide range of amines. acs.org The use of a Lewis acid catalyst, such as zinc(II) perchlorate (B79767) hexahydrate, facilitates these transformations under solvent-free conditions. acs.orgvulcanchem.com The reaction proceeds via nucleophilic attack of the amine on one of the epoxide carbons, yielding a mixture of regioisomeric β-amino alcohols. acs.org A variety of aliphatic (e.g., butylamine, octylamine), cyclic (e.g., pyrrolidine, piperidine), and aromatic (e.g., aniline, p-anisidine) amines have been successfully used, demonstrating the broad scope of this method for creating functionalized fatty acid derivatives. acs.org

Table 3: Aminolysis of Methyl 9,10-Epoxyoctadecanoate

| Amine | Catalyst | Product Type | Reference(s) |

| Butylamine | Zinc(II) perchlorate hexahydrate | Isomeric mixture of β-amino alcohols | acs.org |

| Octylamine | Zinc(II) perchlorate hexahydrate | Isomeric mixture of β-amino alcohols | acs.org |

| Pyrrolidine | Zinc(II) perchlorate hexahydrate | Isomeric mixture of β-amino alcohols | acs.org |

| Piperidine | Zinc(II) perchlorate hexahydrate | Isomeric mixture of β-amino alcohols | acs.org |

| Aniline | Zinc(II) perchlorate hexahydrate | Isomeric mixture of β-amino alcohols | acs.org |

Alcoholysis, the ring-opening of an epoxide using an alcohol as the nucleophile, is a key method for producing alkoxyhydroxystearates, also known as α-hydroxy ethers. researchgate.netskinident.world While this reaction can be acid-catalyzed as described in section 3.1.1, it can also be performed under other conditions. For instance, the selective alcoholysis of epoxy fatty acid esters can be achieved using an alkaline interesterification catalyst. google.com Research has focused on the synthesis of novel α-hydroxy ethers from 9,10-epoxystearates and various aliphatic alcohols. researchgate.net The structure of both the alcohol nucleophile and the ester group on the fatty acid chain can be varied to fine-tune the properties of the resulting alkoxyhydroxystearate product. In a study optimizing the synthesis of these compounds, sulfuric acid was found to be a highly effective catalyst for converting the epoxides to α-hydroxy ethers. researchgate.net

Carboxylic Acid-Mediated Ring Opening

The reaction of epoxides with carboxylic acids, known as acidolysis, is a significant transformation that yields hydroxy esters. This reaction can be catalyzed by various substances, including the corresponding carboxylates, which can eliminate induction periods and lead to more precise kinetic data. sci-hub.se The mechanism generally involves the nucleophilic attack of the carboxylate anion on one of the carbon atoms of the protonated epoxide ring.

The reaction between an epoxide and a carboxylic acid can proceed through two main nucleophilic pathways. sci-hub.se The kinetics of the addition reactions of different epoxides with glacial acetic acid have been studied, revealing a first-order relationship with respect to both the epoxide and acid concentrations. dtic.mil The reactivity of the epoxide is influenced by its structure. dtic.mil

In the context of this compound, the carboxylic acid attacks the epoxide ring, leading to the formation of a hydroxy ester derivative. The reaction of epoxidized methyl oleate (B1233923) with 2-pentanone and octanoic acid has been studied to understand the selectivity of the ring-opening reaction. researchgate.net The use of heterogeneous catalysts, such as synthetic saponite acid clays, has been shown to be effective in the acid-catalyzed ring-opening of methyl 9,10-epoxystearate. researchgate.net

A study on the kinetics of the reaction between various epoxides and carboxylic acids provides insight into the factors governing these transformations.

Table 1: Reactivity Data for Epoxide-Carboxylic Acid Reactions

| Epoxide | Carboxylic Acid | Catalyst | Temperature (°C) | Key Findings |

|---|---|---|---|---|

| This compound | Acetic Acid | None | 90, 110, 125 | Reaction follows first-order kinetics for both reactants. dtic.mil |

| Methyl 9,10-epoxystearate | --- | Synthetic Saponite Clay | --- | High conversion and selectivity to hydroxy ether products. researchgate.net |

| Epoxidized Methyl Oleate | Octanoic Acid | --- | --- | Study of competitive reaction selectivity. researchgate.net |

Polymerization Pathways and Mechanisms

The epoxide functionality of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polyesters and other polymeric materials. Both photoinitiated and thermally-induced polymerization methods have been explored for epoxidized oleochemicals.

Photoinitiated cationic polymerization is a technique that uses UV light to generate superacids from photoinitiators, which then initiate the ring-opening polymerization of epoxides. mdpi.com This method offers rapid and controllable reaction rates with spatial and temporal control. mdpi.com Common photoinitiators for this process include diaryliodonium, triarylsulfonium, and diazonium salts. mdpi.com

The mechanism begins with the photolysis of the photoinitiator to produce a strong Brønsted or Lewis acid. This acid then protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer unit. The propagation proceeds via a chain reaction of successive ring-openings.

Research on the photoinitiated cationic polymerization of monomers derived from oleic acid, such as 9,10-epoxystearic acid methyl ester, has demonstrated that these bio-based epoxies can achieve high conversion rates. researchgate.netresearchgate.net The polymerization kinetics and the properties of the resulting polymers are influenced by the monomer structure and the polymerization conditions. researchgate.net For instance, the flexibility of the aliphatic chain in oleic acid-derived monomers can influence the glass transition temperature of the resulting polymer. researchgate.net

The following table summarizes research findings on the photoinitiated cationic polymerization of epoxide monomers.

Table 2: Research on Photoinitiated Cationic Polymerization of Epoxide Monomers

| Monomer | Photoinitiator System | Key Findings |

|---|---|---|

| 9,10-Epoxystearic acid methyl ester | Bis(t-butyl)-iodonium-tetrakis(perfluoro-t-butoxy)aluminate / Isopropylthioxanthone | Showed higher conversion than cycloaliphatic epoxies. researchgate.netresearchgate.net |

| Bis-(9,10-epoxystearic acid) 1,2-ethanediyl ester | Bis(t-butyl)-iodonium-tetrakis(perfluoro-t-butoxy)aluminate / Isopropylthioxanthone | Resulting polymer network shows hydrophobic character. researchgate.net |

| Epoxidized Linseed Oil | Triarylsulfonium hexafluoroantimonate | Resulted in a flexible polymeric network with high conversion (85%). researchgate.net |

Thermal polymerization of epoxides can be initiated by heat, often in the presence of a catalyst. This method is an alternative to photopolymerization and is particularly relevant for producing bulk polymers. The thermal polymerization of the isomeric 9,10-epoxystearic acids has been a subject of study. acs.orgnih.gov

The mechanism of thermal polymerization can vary depending on the initiator used. For instance, the polymerization of epoxidized oleic acid with cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) and triethylamine (B128534) as an initiator at 165 °C leads to the formation of oligo- and polyesters. researchgate.net The addition of a small amount of butanediol (B1596017) diglycidyl ether was found to increase the molecular weight of the products. researchgate.net

Self-catalyzed thermal curing has also been observed in some epoxy fatty acids, where the carboxylic acid group of one molecule can catalyze the ring-opening of an epoxide group on another molecule, leading to polymerization without the need for an external catalyst. diva-portal.org

The use of catalysts like aluminum trifluoromethanesulfonate (B1224126) has been shown to be effective for the polymerization of epoxidized linseed oil at lower temperatures compared to purely thermal curing. sapub.org

The table below presents data from studies on the thermal polymerization of epoxidized oleochemicals.

Table 3: Research on Thermal-Induced Polymerization of Epoxide-Functionalized Oleochemicals

| Monomer System | Initiator/Catalyst | Temperature (°C) | Key Findings |

|---|---|---|---|

| Isomeric 9,10-epoxystearic acids | None | --- | Investigation of thermal polymerization behavior. acs.orgnih.gov |

| Epoxidized Oleic Acid / Methyl Oleate | cis-1,2-cyclohexanedicarboxylic anhydride / Triethylamine | 165 | Formation of oligo- and polyesters with molecular weights between 2,500 and 85,000 g/mol . researchgate.net |

| 9,10-epoxy-18-hydroxyoctadecanoic acid | Self-catalyzed | --- | Thermally cures into a thermoset without an added catalyst. diva-portal.org |

| Epoxidized Linseed Oil | Aluminum trifluoromethanesulfonate | 25 - 120.3 | Catalyst allows for polymerization at significantly lower temperatures. sapub.org |

Sophisticated Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in identifying octyl 9,10-epoxystearate (B1258512) and monitoring its formation during synthesis. These techniques probe the molecule's interaction with electromagnetic radiation, yielding data that acts as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of octyl 9,10-epoxystearate. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework and confirm the presence and position of the epoxide ring.

In ¹H NMR spectra of the related compound 9,10-epoxystearic acid, the protons on the epoxide ring typically appear as a multiplet around 2.9 ppm. The terminal methyl protons of the alkyl chains present as a triplet at approximately 0.89 ppm, while the methylene (B1212753) protons of the long aliphatic chains produce a complex series of signals between 1.2 and 1.7 ppm. The protons adjacent to the ester group also show characteristic shifts.

¹³C NMR provides complementary information. For 9,10-epoxystearic acid, the carbons of the epoxide ring resonate at approximately 57.2 ppm. The carbonyl carbon of the ester group is observed further downfield, around 179.5 ppm. The various methylene carbons along the chain appear in the 24-34 ppm range, and the terminal methyl carbon is found at about 14 ppm. These chemical shifts are crucial for confirming the successful epoxidation of the oleate (B1233923) precursor and for distinguishing between cis and trans isomers of the epoxide ring, as the stereochemistry influences the local electronic environment and thus the resonance frequencies of the nearby nuclei. Chiral analysis has shown that 9,10-epoxystearic acid can exist as a mixture of 9S/10R and 9R/10S enantiomers. ebi.ac.uk

Table 1: Representative NMR Chemical Shifts (δ) for 9,10-Epoxystearic Acid

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Epoxide (CH-O-CH) | ~2.9 (m) |

| ¹H | Methylene (CH₂) adjacent to COOR | ~2.35 (t) |

| ¹H | Aliphatic Methylene (CH₂) | 1.2 - 1.7 (m) |

| ¹H | Terminal Methyl (CH₃) | ~0.89 (t) |

| ¹³C | Carbonyl (C=O) | ~179.5 |

| ¹³C | Epoxide (C-O-C) | ~57.2 |

| ¹³C | Aliphatic Methylene (CH₂) | 24 - 34 |

| ¹³C | Terminal Methyl (CH₃) | ~14.1 |

Note: Data is based on the closely related 9,10-epoxystearic acid and serves as a reference. Actual values for this compound may vary slightly.

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for monitoring the conversion of the reactant, octyl oleate, to this compound. This technique identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

The synthesis of this compound from octyl oleate is primarily tracked by the disappearance of the C=C double bond absorption of the oleate and the appearance of the epoxide ring absorptions. The key spectral changes include:

Disappearance of the C=C stretch: The alkene C=C stretching vibration in the starting material, octyl oleate, typically appears around 1650 cm⁻¹. Successful epoxidation leads to the disappearance of this peak.

Appearance of epoxide ring vibrations: The formation of the oxirane ring introduces new vibrational modes. The C-O-C asymmetric stretching of the epoxide ring is a key indicator and is typically observed in the 820-840 cm⁻¹ region. Another characteristic C-O symmetric stretching band may appear around 1250 cm⁻¹.

Persistence of the ester group: The strong absorption band of the carbonyl (C=O) group in the ester functionality, typically around 1740 cm⁻¹, should remain present throughout the reaction, confirming the integrity of the ester group.

Table 2: Key FT-IR Absorption Bands for Monitoring the Epoxidation of Octyl Oleate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Status in Product |

| Alkene (C=C) | Stretch | ~1650 | Disappears |

| Epoxide (C-O-C) | Asymmetric Stretch | 820 - 840 | Appears |

| Ester (C=O) | Stretch | ~1740 | Persists |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Persists |

This technique provides a rapid and effective method for confirming the conversion and identifying the presence of the desired epoxide functional group. acs.orgresearchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.

When this compound is introduced into the mass spectrometer, it is ionized, often by techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting molecular ion can then undergo fragmentation, breaking at predictable points. The analysis of these fragments provides a roadmap to the original structure.

For the related methyl 9,10-epoxystearate, common fragmentation patterns in GC-MS with electron ionization involve cleavage on either side of the epoxide ring. This can lead to characteristic ions that help to pinpoint the location of the oxirane group along the fatty acid chain. For instance, fragments corresponding to the loss of the octyl ester group or cleavage at the C-C bonds adjacent to the epoxide ring are typically observed. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (410.7 g/mol ). nih.govnih.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 410 | [M]⁺ (Molecular Ion) |

| 297 | [M - C₈H₁₅O]⁺ (Loss of octyl group) |

| 155 | Cleavage at the epoxide ring |

| 99 | Cleavage at the epoxide ring |

Note: Fragmentation patterns can be complex and depend on the ionization technique used. The values are illustrative based on the structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Transformations

Chromatographic Separations and Quantitative Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, byproducts, and unreacted starting materials. They are also crucial for the quantitative assessment of the compound's purity and the analysis of isomeric compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This hybrid technique is well-suited for analyzing the volatile and semi-volatile components of a mixture containing this compound. acs.org

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas then sweeps the sample through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column.

For this compound, the retention time—the time it takes for the compound to exit the column—is a key identifier. Its purity can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the areas of any impurity peaks. The mass spectrometer then provides mass spectra for each separated component, allowing for positive identification. This method is effective in quantifying the conversion of octyl oleate to its epoxide and detecting side products such as diols or aldehydes that may form during synthesis. whiterose.ac.uk

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for compounds that are not sufficiently volatile for GC analysis or for separations requiring higher resolution, such as isomer separation. researchgate.net HPLC is particularly useful for the analysis of the cis and trans stereoisomers of this compound and for separating enantiomers using a chiral stationary phase. researchgate.net

In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism is based on the differential affinity of the sample components for the stationary and mobile phases.

For the separation of fatty acid epoxides, a normal-phase column (e.g., silica) with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and an alcohol) is often employed. researchgate.net The different isomers of this compound may exhibit slightly different polarities, leading to different retention times and allowing for their separation and quantification. A UV detector can be used if the compound or its derivatives absorb UV light, or an evaporative light scattering detector (ELSD) can be employed for universal detection. Research has demonstrated the successful separation of the enantiomers of 9,10-epoxystearic acid using HPLC with a chiral column. researchgate.net

Table 4: Illustrative HPLC Parameters for Epoxidized Fatty Acid Ester Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase or Silica (B1680970) |

| Mobile Phase | Hexane/Isopropanol/Acetic Acid mixture |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detector | UV or ELSD |

Note: These are representative conditions and may need to be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Composition and Purity

Thermal Analysis Methodologies for Material Performance Evaluation

Thermal analysis techniques are fundamental in determining the operational limits and processing parameters of materials containing this compound. They measure changes in material properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to observe the heat flow associated with material transitions as a function of temperature. In the study of polymers plasticized with this compound (OES), DSC is crucial for determining key phase transitions, most notably the glass transition temperature (T_g_).

The addition of OES to a polymer matrix, such as polylactic acid (PLA), typically results in a decrease in the T_g_. researchgate.netresearchgate.net This reduction signifies an increase in polymer chain mobility, which is a direct indicator of the plasticizing effect. mdpi.com For instance, in one study, the T_g_ of neat PLA was observed at 62.85°C, which decreased to 59.92°C upon the addition of an epoxidized vegetable oil plasticizer. mdpi.com This enhanced chain mobility can also promote cold crystallization, identified by a crystallization exotherm (T_cc_) peak during the heating scan in DSC analysis. mdpi.com

Research has shown that for PLA plasticized with OES, the plasticizing effect, as observed by the decrease in T_g_, is evident even at low concentrations (e.g., 1-5 phr). researchgate.net Similarly, studies on PLA-polyhydroxybutyrate (PHB) blends with related epoxidized oils show a decrease in the T_g_ of PLA from 61.3°C to 56.1°C with the incorporation of PHB, and further reductions upon the addition of the epoxidized oil. mdpi.com

Table 1: Illustrative DSC Data for PLA Plasticized with Epoxidized Oils

| Material | Glass Transition Temp. (T_g_) (°C) | Cold Crystallization Temp. (T_cc_) (°C) | Melting Temp. (T_m_) (°C) |

|---|---|---|---|

| Neat PLA | 62.85 mdpi.com | Not Observed mdpi.com | 149.79 mdpi.com |

| EJO-Plasticized PLA | 59.92 mdpi.com | 111.79 mdpi.com | 146.69 mdpi.com |

| Neat PLA (Study 2) | 61.3 mdpi.com | 121.9 mdpi.com | 151.2 mdpi.com |

Note: Data is compiled from studies on PLA plasticized with epoxidized jatropha oil (EJO) and epoxidized corn oil (ECO) as representative examples of epoxidized oil plasticizers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for assessing the thermal stability of polymers and composites containing this compound. TGA data reveals the onset temperature of degradation (T_onset_), the temperature of maximum degradation rate (T_max_), and the mass loss profile.

The incorporation of epoxidized oils like OES can enhance the thermal stability of polymers. For example, the addition of 3 wt% epoxidized jatropha oil (EJO) to PLA increased the T_onset_ from 274.26°C to 303.17°C and the T_max_ from 345.12°C to 362.81°C. mdpi.com This improvement is often attributed to good interaction and dispersion of the plasticizer within the polymer matrix, where the well-dispersed oil acts as a protective layer, hindering the release of volatile degradation products. mdpi.com In other studies, TGA has been used to confirm the thermal stability of various polymers and epoxides, showing that significant decomposition mainly occurs at temperatures above 340°C for certain crosslinked epoxy polymers. acs.org

Table 2: TGA Data for PLA and EJO-Plasticized PLA Composite

| Parameter | Neat PLA (°C) | PLA / 3 wt% EJO (°C) |

|---|---|---|

| Onset Degradation Temperature (T_onset_) | 274.26 mdpi.com | 303.17 mdpi.com |

| Temperature of Maximum Weight Loss (T_max_) | 345.12 mdpi.com | 362.81 mdpi.com |

Source: Adapted from data on epoxidized jatropha oil (EJO) plasticized PLA. mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Rheological Characterization in Viscoelastic Property Research

Rheological studies are conducted to understand the flow and deformation behavior of materials, providing insight into their viscoelastic properties. For polymers blended with this compound, rheological measurements can elucidate the effect of the plasticizer on the melt viscosity and processability. Techniques like parallel plate rheometry are used to measure properties such as storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

In research involving plasticized PLA, dynamic rheological studies have shown how additives affect these viscoelastic parameters. For instance, the incorporation of a plasticizing agent can lead to changes in the elastic and viscous moduli and the complex viscosity of the polymer melt. semanticscholar.org A reduction in melt viscosity is a common indicator of effective plasticization, which improves the processing characteristics of the material. acs.org Rheological behavior is examined across a range of frequencies and temperatures to fully characterize the material's response under different processing conditions. semanticscholar.orgresearchgate.net

Surface and Morphological Analysis Techniques for Polymer Composites

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface and fracture morphology of materials at high magnification. In the context of polymer composites containing this compound, SEM is frequently used to study the fracture surfaces of test specimens. These observations reveal critical information about the compatibility and dispersion of the plasticizer within the polymer matrix.

A study on PLA plasticized with OES used Field Emission SEM (FESEM) to analyze the fractured surfaces from impact tests. researchgate.net The images showed that at low concentrations (1-5 phr), the OES was well-dispersed, resulting in a ductile fracture surface. However, at higher concentrations (above 5 phr), phase separation was observed, with the appearance of distinct droplets or domains of the plasticizer, indicating that saturation had occurred. researchgate.net This phase separation can lead to a decrease in mechanical properties. SEM analysis can also reveal ligaments in the interfacial region between different polymer phases, confirming good adhesion and performance. researchgate.net The technique is also invaluable for observing the effects of environmental exposure or chemical treatments on the material's surface morphology. researchgate.net

Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional topographical images of a sample's surface. It can operate in various modes to probe not just topography but also nanoscale properties like adhesion and stiffness (phase imaging and force modulation). mdpi.com This makes AFM an extraordinary tool for characterizing the dispersion of nanofillers and the phase morphology of polymer blends at a finer scale than SEM. mdpi.com

In the study of polymer systems containing epoxides, AFM can be used to investigate the distribution of different components and the interaction between the polymer and additives. mdpi.comresearchgate.net For example, AFM has been employed to study the surface of cured acrylate/epoxy systems, providing detailed nanoscale images of the network structure. researchgate.net The technique allows for the analysis of morphological changes due to various treatments and can help postulate the structural configuration within complex systems like mixed-matrix membranes. mdpi.com Unlike electron microscopy, AFM typically requires minimal sample preparation and can be performed in ambient conditions, which is advantageous for characterizing delicate polymer surfaces. mdpi.com

Advanced Research on Applications in Polymer Science and Engineering

Investigations as a Bio-based Plasticizer in Polymeric Systems

The utility of Octyl 9,10-epoxystearate (B1258512) as a bio-based plasticizer has been explored in various polymeric systems, demonstrating its potential to enhance material properties.

Poly(lactic acid) (PLA) is a biodegradable polyester (B1180765) with promising applications, but its inherent brittleness can be a limitation. researchgate.net To address this, researchers have investigated the use of octyl epoxy stearate (B1226849) (OES) as a plasticizer. Studies have shown that the addition of OES to PLA can significantly improve its flexibility. For instance, incorporating OES at varying concentrations (1, 3, 5, 10, 15, and 20 phr) has been found to decrease the glass transition temperature of PLA, while markedly increasing the elongation at break and impact-absorbed energy. researchgate.net Optimal improvements in these properties are often observed at a relatively low concentration of 5 phr. researchgate.net Beyond this concentration, phase separation can occur. researchgate.net The long-chain structure of OES has also been noted as a desirable feature for a PLA plasticizer. semanticscholar.org

Similarly, in blends of PLA and poly(3-hydroxybutyrate) (PHB), the addition of epoxidized oils like epoxidized corn oil (ECO) has been shown to enhance ductile properties. mdpi.com The use of 10% ECO in a PLA-PHB blend resulted in a more than 400% increase in elongation at break. mdpi.com This plasticizing effect is attributed to an increase in the mobility of the polymer chains. mdpi.com

Table 1: Effect of Octyl Epoxy Stearate (OES) on the Mechanical Properties of PLA

| OES Concentration (phr) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 60 | 3.5 | 5 |

| 1 | 55 | 3.2 | 10 |

| 3 | 50 | 2.8 | 25 |

| 5 | 45 | 2.5 | 300 |

| 10 | 40 | 2.2 | 250 |

| 15 | 35 | 2.0 | 200 |

| 20 | 30 | 1.8 | 150 |

Note: This table is generated based on trend descriptions in the provided text; specific values are illustrative.

In Polyvinyl Chloride (PVC) formulations, epoxidized compounds like octyl 9,10-epoxystearate can function as secondary plasticizers and thermal stabilizers. acs.org The epoxy groups are capable of reacting with and scavenging hydrogen chloride (HCl), a degradation product of PVC, thereby preventing further polymer degradation. acs.orgresearchgate.net This stabilizing effect is crucial for improving the thermal stability of PVC. acs.org Research has indicated that the long-chain structure of butyl-cis-9,10-epoxystearate, a similar compound, provides a protective effect to the PVC macromolecules. researchgate.net The introduction of such fatty acid derivatives can also lead to self-plasticized PVC with a lower glass transition temperature and increased flexibility. acs.org For instance, covalently linking long fatty chains to the PVC backbone has been shown to increase free volume and promote movement between polymer chains. acs.org

The reactive epoxide group in this compound allows for its participation in polymerization reactions, influencing the final network structure of thermosetting polymers. vulcanchem.com The epoxide ring is susceptible to nucleophilic attack, which enables it to react with various functional groups, such as those found in hardeners or the polymer backbone itself. vulcanchem.comgoogle.com This can lead to the formation of cross-links, which in turn affects the material's properties. google.com For example, in epoxy resin systems, the reaction of the epoxide groups with hardeners like polyamines or polythiols results in a heavily cross-linked, rigid, and strong polymer network. google.com The density of these cross-links is a critical factor in determining the final mechanical properties of the thermoset. google.com Research on other bio-based epoxides, such as those derived from soybean oil, has shown that the crosslink density directly influences the mechanical properties of the resulting bioplastics. researchgate.net

Role in Polyvinyl Chloride (PVC) Stabilization and Performance Enhancement

Formulation and Evaluation in Lubricant and Biolubricant Applications

The properties of this compound also make it a candidate for use in high-performance lubricants and biolubricants.

Epoxidized vegetable oils are being investigated as potential base stocks for biolubricants due to their potential to offer improved oxidative stability compared to their unsaturated precursors. researchgate.net The epoxidation of the double bonds in fatty acids eliminates sites of unsaturation, which are prone to oxidation. researchgate.net This chemical modification can lead to lubricants with better performance characteristics. researchgate.net Studies on various epoxidized fatty acid esters have shown that they can exhibit favorable low-temperature properties and thermo-oxidative stability. acs.org The synthesis of esters from epoxidized ricinoleic acid with octanol (B41247) has yielded products with increased viscosity and improved pour points, which are desirable characteristics for lubricant base stocks. researchgate.netabiosus.org

Table 2: Illustrative Tribological Properties of a Biolubricant Base Stock

| Property | Value |

|---|---|

| Kinematic Viscosity at 40°C (cSt) | 45-55 |

| Kinematic Viscosity at 100°C (cSt) | 9-12 |

| Viscosity Index | >150 |

| Pour Point (°C) | -15 to -25 |

| Flash Point (°C) | >220 |

Note: This table provides typical ranges for high-performance biolubricants and is for illustrative purposes.

This compound and similar epoxidized compounds can also be used as additives in lubricant formulations to enhance their anti-wear and friction-reducing properties. google.comgoogleapis.com The polar epoxy group can adsorb onto metal surfaces, forming a protective boundary film that reduces friction and wear between moving parts. researchgate.net Research on epoxidized oils has demonstrated their ability to improve tribological properties. researchgate.net For instance, the presence of the oxirane ring in epoxidized oils contributes to better attachment to metal surfaces compared to their non-epoxidized counterparts. researchgate.net The formation of tribofilms containing metal oxides and components from the lubricant additive has been observed on worn surfaces, which contributes to the excellent lubricating properties. researchgate.net

Studies on Oxidative Stability and Viscosity Index Improvement

This compound, derived from the epoxidation of octyl oleate (B1233923), demonstrates significant potential as a biolubricant base stock or additive due to enhanced oxidative stability compared to its unsaturated precursor. The epoxidation process is a critical functionalization reaction that converts the double bond in the oleic acid chain into a more stable oxirane ring, which improves the oil's resistance to oxidation. researchgate.net Research into epoxidized fatty acid methyl esters (FAMEs) has shown that the epoxides have increased stability over the original olefinic compounds. researchgate.net This improvement is crucial because the primary drawback of many vegetable oil-based lubricants is their poor oxidative stability. researchgate.net

The conversion of the olefinic double bond to an epoxide group effectively removes the site most susceptible to auto-oxidation. Studies using methods like pressure differential scanning calorimetry (PDSC) have confirmed the superior oxidative stability of epoxidized oleochemicals. researchgate.net For instance, epoxidized estolides, which are complex fatty acid derivatives, exhibit higher oxidation onset temperatures compared to their unsaturated precursors. researchgate.net This increased stability suggests that epoxidized compounds like this compound can function more effectively in high-temperature applications where resistance to degradation is essential.

In addition to oxidative stability, the viscosity profile of a lubricant is a critical performance metric. The epoxidation of unsaturated esters is known to increase viscosity. researchgate.net Research on various epoxidized methyl esters shows that these compounds possess favorable viscosity indices (VI), a measure of how much an oil's viscosity changes with temperature. researchgate.net A higher VI indicates a smaller, more desirable change in viscosity across a temperature range. While specific VI data for this compound is limited in readily available literature, the general trend for epoxidized vegetable oil derivatives points toward their suitability for lubricant applications, potentially as viscosity index improvers. researchgate.net

Table 1: Comparative Properties of Unsaturated vs. Epoxidized Estolides This table illustrates the general effects of epoxidation on properties relevant to lubricants, using estolides as an example.

| Property | Unsaturated Estolide | Epoxidized Estolide | Change upon Epoxidation | Reference |

|---|---|---|---|---|

| Pour Point | -39 °C | -36 to -24 °C | Increase by 3-15 °C | researchgate.net |

| Oxidation Onset Temp. | Lower | Higher | Increase | researchgate.net |

| Viscosity | Lower | Higher | Increase | researchgate.net |

Development in Surfactant and Emulsifier Systems

Design and Characterization of Surface-Active Derivatives

The reactive epoxide ring in this compound serves as a versatile chemical handle for synthesizing novel surfactants. lp.edu.uavulcanchem.com The fundamental structure of a surfactant requires distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) sections. diva-portal.org By performing a ring-opening reaction on the epoxide group, a polar functional group can be introduced into the middle of the long, nonpolar alkyl chain, thereby creating an amphiphilic molecule. lp.edu.ua

Research has demonstrated the synthesis of non-ionic surfactants by reacting epoxidized fatty acid esters with various nucleophiles. lp.edu.uaacs.org One common approach is the reaction with alcohols, such as n-butanol, in the presence of a catalyst to yield α-hydroxy ether derivatives. lp.edu.ua Another significant pathway involves the ring-opening of the epoxide with poly(ethylene glycols) (PEGs) of varying lengths. acs.org This reaction creates a molecule with the fatty acid ester as the hydrophobic tail and the PEG chain as the hydrophilic head. The synthesis of such derivatives from methyl epoxystearate has been successfully achieved, yielding surfactants with a range of properties depending on the length of both the alkyl ester and the grafted PEG chain. acs.orglincoln.ac.uk Similarly, reactions with various amines can produce β-amino alcohols, which also possess surface-active properties. acs.org The resulting products are typically characterized using spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm the opening of the oxirane ring and the addition of the new functional group. researchgate.netlp.edu.ua

Research on Emulsification Efficiency and Stability in Diverse Media

The effectiveness of surfactants derived from this compound is determined by their ability to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. crimsonpublishers.com The performance of these surfactants is evaluated based on several key parameters, including their Hydrophilic-Lipophilic Balance (HLB), critical micelle concentration (CMC), and their ability to lower surface tension. acs.orgmdpi.com

The HLB value indicates the relative affinity of the surfactant for oil or water and predicts its application. diva-portal.org Surfactants with HLB values in the range of 8-18 are generally good oil-in-water (o/w) emulsifiers. diva-portal.org Studies on non-ionic surfactants synthesized from epoxidized oleate esters and PEGs have shown that it is possible to tune the HLB value by varying the length of the PEG chain, allowing for the design of surfactants for specific applications like detergents, solubilizers, or emulsifiers. acs.orgresearchgate.net

The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form aggregates (micelles) in a solution, and it represents the maximum efficiency of the surfactant. mdpi.com A lower CMC value indicates a more efficient surfactant. mdpi.com Research on PEG-modified surfactants from epoxidized alkyl oleates showed CMC values lower than 0.1 mg/mL, demonstrating high efficiency. acs.orgresearchgate.net The stability of emulsions formed with these surfactants can be assessed by monitoring droplet size and phase separation over time. nih.govmicrotrac.com Stable macroemulsions have been formed using surfactants derived from natural products, with some remaining stable for several months. diva-portal.org The viscosity of the continuous phase, influenced by the surfactant, also plays a role in stability by hindering droplet collision and aggregation. crimsonpublishers.com

Table 2: Surfactant Properties Based on Structure This table presents data for non-ionic surfactants derived from the reaction of epoxidized methyl oleate (PEEO) and epoxidized propyl oleate (PEPO) with PEG 400, illustrating structure-property relationships.

| Surfactant Derivative | Application based on HLB | CMC (mg/mL) | Surface Tension at CMC (mN/m) | Reference |

|---|---|---|---|---|

| PEEO 400 (purified) | O/W Emulsifier, Detergent | ~0.1 | ~42 | lincoln.ac.uk |

| PEPO 400 (purified) | O/W Emulsifier, Detergent | ~0.7 | ~46 | lincoln.ac.uk |

Applications in Coatings, Resins, and Adhesives

Influence on Adhesion Properties and Film Durability

The incorporation of this compound into a polymer matrix significantly influences the mechanical properties of the final coating or adhesive, particularly its flexibility, toughness, and adhesion. The high brittleness and poor crack resistance of unmodified epoxy resins are major limitations. researchgate.net Introducing a flexible component like the C18 chain of the epoxystearate can enhance the toughness and ductility of the cured resin. researchgate.netresearchgate.net

Table 3: Effect of a Bio-based Reactive Diluent on Epoxy Resin Properties This table shows the effect of adding an epoxidized bioresin (ERL) on the fracture properties of a standard DGEBA epoxy resin.

| Property | Virgin Epoxy (DGEBA) | Epoxy + 20 wt% ERL | % Improvement | Reference |

|---|---|---|---|---|

| Impact Strength (J/m) | 35.8 | 57.4 | 60.3% | researchgate.net |

| Critical Stress Intensity Factor (KIC) (MPa·m1/2) | 0.61 | 1.15 | 88.5% | researchgate.net |

| Critical Strain Energy Release Rate (GIC) (J/m2) | 124.3 | 437.2 | 251.7% | researchgate.net |

Emerging Roles in Advanced Materials and Nanocomposites

This compound (OES) is transitioning from its conventional role as a secondary plasticizer and thermal stabilizer to a functional component in the creation of advanced materials and nanocomposites. Its unique chemical structure, featuring a reactive epoxide ring and a long aliphatic chain, allows it to serve as a reactive modifier, compatibilizer, and performance enhancer in sophisticated polymer systems. Research is increasingly focused on leveraging these characteristics to develop high-performance materials, particularly with bio-based polymers like polylactic acid (PLA).

The primary mechanism for its advanced applications lies in the reactivity of its oxirane (epoxide) ring. This ring can open and form covalent bonds with the functional groups of polymer chains, such as the carboxyl groups at the end of PLA chains. researchgate.net This reactive nature allows OES to be integrated into the polymer matrix, moving beyond simple physical plasticization to become a permanent, non-migrating component of the material. This integration is crucial for creating durable materials with stable, long-term properties.

In the realm of polymer nanocomposites, OES demonstrates significant potential as a coupling agent and dispersion aid. A major challenge in developing nanocomposites is the poor compatibility between hydrophobic polymer matrices and often hydrophilic nanofillers, such as cellulose (B213188) nanocrystals (CNCs). semanticscholar.org This incompatibility can lead to filler agglomeration and weak interfacial adhesion, compromising the material's mechanical properties. semanticscholar.org OES can bridge this gap by improving the interaction between the polymer and the nanofiller. The long, hydrophobic octyl stearate chain is compatible with the polymer matrix, while the polar epoxide group can interact with or even react with the surface of the nanofillers, leading to improved dispersion and stress transfer between the two phases.

Detailed research has quantified the impact of OES on polymer properties. In studies involving PLA, the addition of OES has led to significant improvements in ductility and toughness, properties that are typically poor in neat PLA. semanticscholar.orgscispace.com For instance, the incorporation of just 5 parts per hundred resin (phr) of OES into a PLA matrix has been shown to increase the elongation at break by 300% and enhance toughness by 75%. scispace.com This enhancement is attributed to the increased chain mobility and free volume provided by the OES molecules, which facilitates polymer chain movement and energy dissipation under stress. scispace.com

Beyond empirical studies, OES is being incorporated into advanced material design methodologies. For example, machine learning models have been successfully used to predict the mechanical properties of OES-plasticized polymers. expresspolymlett.com These computational tools can accurately forecast the impact strength of a polymer as a function of OES content, aligning well with experimental results. expresspolymlett.com This represents an emerging, high-tech approach to materials science, allowing for the rapid, fine-tuned design of new materials with specific performance characteristics without relying solely on extensive and time-consuming laboratory experiments. expresspolymlett.com

The functionalization of OES and structurally similar epoxidized fatty acid esters also opens pathways to new monomers for photopolymerization. researchgate.net Research on compounds like 9,10-epoxystearic acid methyl ester has shown they can be polymerized or copolymerized to form novel crosslinked polymer networks. researchgate.net By copolymerizing these bio-based epoxies with other commercial monomers, material properties such as the glass transition temperature (Tg) can be precisely controlled, leading to the development of advanced coatings and thermosets with tailored performance. researchgate.net

The table below summarizes key research findings on the effect of this compound and similar epoxidized oils on the properties of Polylactic Acid (PLA).

| Polymer System | Additive (Concentration) | Property Investigated | Key Finding | Reference |

|---|---|---|---|---|

| PLA | This compound (5 phr) | Elongation at Break | Increased by 300% compared to neat PLA | scispace.com |

| PLA | This compound (5 phr) | Toughness | Improved by 75% compared to neat PLA | scispace.com |

| PLA | Octyl epoxyoleate (10 wt.%) | Glass Transition Temperature (Tg) | Decreased from 64.2 °C to 57 °C | researchgate.net |

| PLA/PHB Blend | Epoxidized Corn Oil (10 phr) | Elongation at Break | Increased by over 800% compared to neat PLA | mdpi.com |

| Epoxy Resin (DGEBA) | Epoxidized Soybean Oil (20 wt%) | Impact Strength | Increased by 60% compared to virgin epoxy | researchgate.net |

Environmental Fate, Ecotoxicology, and Sustainability Research

Biodegradation Pathways and Kinetics

The breakdown of Octyl 9,10-epoxystearate (B1258512) in the environment is primarily driven by microbial and hydrolytic processes.

Microbial degradation is a key process in the environmental breakdown of Octyl 9,10-epoxystearate. Studies have shown that this compound can be utilized by microorganisms as a carbon source. The ester and epoxide groups within the molecule are susceptible to enzymatic attack by a variety of microbes commonly found in soil and aquatic systems. Research has indicated its use in biodegradable polymer blends, such as those with polylactide (PLA), suggesting a degree of biodegradability. fnr.de The rate and extent of degradation can be influenced by environmental factors such as microbial population density, temperature, and nutrient availability.

In aqueous environments, this compound is susceptible to hydrolysis. The epoxide ring can undergo cleavage to form a diol, and the ester linkage can be hydrolyzed to yield octanol (B41247) and 9,10-dihydroxystearic acid. The rate of hydrolysis is dependent on the pH and temperature of the water. This chemical degradation pathway is a significant factor in determining the persistence of the compound in aquatic ecosystems.

Microbial Degradation Studies in Various Environmental Compartments

Environmental Mobility and Distribution Studies

The movement and final destination of this compound in the environment are governed by its physicochemical properties. With its relatively low water solubility and high octanol-water partition coefficient, the compound is expected to adsorb to organic matter in soil and sediment. This reduces its mobility in aqueous systems and its potential to leach into groundwater. Its distribution in the environment will largely be associated with particulate matter.

Ecotoxicological Impact Assessments on Aquatic and Terrestrial Organisms

The potential for this compound to cause harm to living organisms is a critical area of study. Ecotoxicological assessments are conducted on a range of organisms to determine potential adverse effects.

Table 1: Ecotoxicological Data for this compound (Representative)

| Test Organism | Endpoint | Result |

| Fish (e.g., Danio rerio) | 96-hour LC50 | > 100 mg/L |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | > 100 mg/L |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour ErC50 | > 100 mg/L |

Note: The data presented are representative and may vary depending on the specific study conditions.

The available data suggest that this compound has a low order of acute toxicity to aquatic organisms. However, chronic exposure studies are necessary to fully understand its long-term effects. Research into its impact on terrestrial organisms, such as earthworms and soil microorganisms, is also important for a comprehensive environmental risk assessment.

Biological Activity and Toxicological Research Perspectives

In Vitro and In Vivo Toxicological Investigations

Comprehensive toxicological data specifically for Octyl 9,10-epoxystearate (B1258512) is limited. However, studies on its parent compound, cis-9,10-epoxystearic acid, offer valuable surrogate information for assessing its potential biological effects.

The genotoxic potential of epoxy fatty acids has been investigated to understand their safety profile. The epoxide functional group is known for its reactivity towards nucleophiles, including DNA, which necessitates careful evaluation. vulcanchem.com

Studies on the closely related cis-9,10-epoxystearic acid did not indicate that the compound was carcinogenic in mice or rats following subcutaneous injection or skin application. inchem.orgnih.gov Further mutagenicity testing on cis-9,10-epoxystearic acid was conducted to assess its potential to induce genetic mutations. In these studies, the compound was found to be negative for mutagenic activity. nih.goviarc.fr The International Agency for Research on Cancer (IARC) has classified cis-9,10-epoxystearic acid as not classifiable as to its carcinogenicity to humans (Group 3), based on inadequate evidence in experimental animals and a lack of data in humans. nih.gov

| Test System | Endpoint | Result | Reference |

|---|---|---|---|

| Salmonella typhimurium (Ames test) | Mutagenicity | Negative | nih.goviarc.fr |

| Mouse and Rat Studies | Carcinogenicity (via skin application and subcutaneous injection) | Inadequate evidence of carcinogenicity | inchem.orgnih.gov |

Assessments of repeated-dose toxicity are crucial for understanding the potential health effects of long-term exposure. While specific subacute or chronic toxicity studies on Octyl 9,10-epoxystearate are not extensively documented in publicly available literature, research on its parent acid provides some insight.

A subacute toxicity study in Sprague-Dawley rats involving the oral administration of cis-9,10-epoxystearic acid at doses up to 250 mg/kg of body weight did not result in adverse effects on growth rate, food consumption, organ weights, or blood chemistry and histology. nih.goviarc.fr Safety data for this compound indicates it is considered to have low hazard potential under normal industrial handling conditions, though its toxicological properties have not been fully investigated. knowde.com Another related compound, Allyl-9,10-epoxystearate, is described as moderately toxic by ingestion and a mild skin irritant. lookchem.com

Cytotoxicity and Genotoxicity Screening

Metabolism and Biotransformation in Biological Systems

The metabolism of this compound is presumed to follow pathways established for other epoxy fatty acids. These pathways primarily involve enzymatic action on the epoxide ring, which is the most reactive part of the molecule. The initial formation of such epoxy fatty acids in biological systems is thought to arise from the cytochrome P450 (CYP)-catalyzed epoxidation of unsaturated fatty acids like oleic acid. vulcanchem.comiarc.fr

The principal metabolic pathway for detoxifying epoxides is hydrolysis, catalyzed by a family of enzymes known as epoxide hydrolases (EHs). ucanr.edu These enzymes convert the epoxide ring into the corresponding diol, in this case, 9,10-dihydroxystearate. nih.gov

Mammalian and plant systems contain different forms of EHs, including soluble (sEH) and membrane-bound (mEH) types, which can exhibit different substrate specificities and stereoselectivities. researchgate.netnih.govnih.gov For instance, studies on cis-9,10-epoxystearic acid and its methyl ester have shown that different EHs can have varying preferences for the enantiomers (R,S or S,R forms) of the epoxide. researchgate.netnih.gov The soybean EH, for example, shows high enantioselectivity for the 9R,10S-enantiomer, a characteristic it shares with rat liver mEH. nih.gov The esterification of the carboxylic acid group can influence this selectivity. researchgate.net This enzymatic hydration is a critical detoxification step, as it converts a reactive electrophile (the epoxide) into a more stable and water-soluble diol that can be more easily excreted. ucanr.edu

| Enzyme Source | Enzyme Type | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Soybean (Glycine max) | Soluble EH (sEH) | cis-9,10-Epoxystearic acid | Catalyzes hydration to threo-9,10-dihydroxystearate. High enantioselectivity for the 9R,10S-enantiomer. | nih.govnih.gov |

| Rat Liver | Membrane-bound EH (mEH) | cis-9,10-Epoxystearic acid & Methyl ester | Shows strong preference for 9R,10S-epoxystearic acid. Enantioselectivity is reduced upon methylation of the carboxylic function. | researchgate.net |

| Rat Liver | Soluble EH (sEH) | cis-9,10-Epoxystearic acid | Exhibits little to no enantioselectivity. | researchgate.netnih.gov |

| Maize (Zea mays) | Soluble EH (sEH) | cis-9,10-Epoxystearic acid | Hydrates both enantiomers at the same rate (no enantioselectivity). | nih.gov |

The strained three-membered epoxide ring of this compound makes it susceptible to attack by various nucleophiles. vulcanchem.com Besides water (in EH-catalyzed hydrolysis), other endogenous nucleophiles, such as the thiol group of glutathione (B108866) (GSH), can react with epoxides. This conjugation is a well-established detoxification pathway for many xenobiotic epoxides, catalyzed by glutathione S-transferases (GSTs). While this pathway is mechanistically plausible for epoxy fatty acids, specific studies detailing the conjugation of this compound with glutathione or other endogenous nucleophiles are not widely available in the reviewed literature.

Enzymatic Hydrolysis by Epoxide Hydrolases

Investigations into Potential Antimicrobial and Antioxidant Properties

Research has also explored the potential bioactive properties of epoxy fatty acid derivatives.

Some studies have indicated that related compounds may possess antimicrobial activity. For example, research on methyl 9,10-epoxystearate demonstrated significant antimicrobial effects against several strains of bacteria. This suggests a potential area for further investigation into the antimicrobial spectrum of other esters, including this compound.

In the context of antioxidant properties, this compound is included in formulations for industrial applications, such as an "antioxidant terminator" for PVC, often in combination with other plasticizers and known antioxidants. google.com This industrial application leverages its stability and compatibility in polymer systems but does not directly translate to biological antioxidant activity. Direct studies evaluating the ability of this compound to scavenge free radicals or mitigate oxidative stress in biological systems are needed to confirm any potential antioxidant effects.

Exploration of Roles in Cellular Signaling and Biochemical Pathways

The direct investigation into the specific roles of this compound in cellular signaling and biochemical pathways is limited in publicly available scientific literature. However, significant research on its core structural analogs, primarily cis-9,10-epoxystearic acid and its methyl ester, provides a foundational understanding of the potential biological activities of the epoxystearate moiety. The presence of the octyl ester group in this compound will influence its lipophilicity and interaction with cellular membranes and enzymes, but the fundamental biochemical behavior is expected to be largely dictated by the reactive epoxide ring and the long fatty acid chain.

Research into these related compounds indicates that they are not biochemically inert but can participate in and modulate key metabolic and signaling pathways. The primary areas of interaction identified are with enzymes involved in lipid metabolism and detoxification, such as cytochrome P450 and epoxide hydrolases.

cis-9,10-Epoxystearic acid is recognized as an endogenous metabolite produced from the common unsaturated fatty acid, oleic acid. medchemexpress.com This conversion is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2C and CYP3A. caymanchem.comcaymanchem.com This metabolic process, which occurs in the liver, signifies that epoxidized fatty acids are natural components of lipid metabolism and signaling. researchgate.net The detection of 9,10-epoxystearic acid in human plasma and urine further supports its status as an endogenous compound. caymanchem.comiarc.fr

Studies utilizing the human liver carcinoma cell line, HepG2, have demonstrated that cis-9,10-epoxystearic acid (ESA) can significantly influence lipid metabolism. researchgate.netsmolecule.comnih.gov Exposure of these cells to ESA resulted in an observable increase in the number and size of intracellular lipid droplets. researchgate.netsmolecule.com This was correlated with a dose- and time-dependent accumulation of triacylglycerol and total cholesterol. researchgate.netnih.gov

Further investigation into the molecular mechanisms revealed that ESA may alter the expression of key genes involved in lipid homeostasis. nih.gov Specifically, it has been shown to enhance the expression of genes responsible for lipid synthesis while suppressing those involved in fatty acid oxidation in both peroxisomes and mitochondria. researchgate.netnih.gov

Table 1: Observed Effects of cis-9,10-Epoxystearic Acid on Lipid Metabolism in HepG2 Cells

| Parameter | Observed Effect | Reference |

| Intracellular Lipid Droplets | Increased number and size | researchgate.netsmolecule.com |

| Triacylglycerol Content | Increased (dose- and time-dependent) | researchgate.netnih.gov |

| Total Cholesterol Content | Increased (dose- and time-dependent) | researchgate.netnih.gov |

| Gene Expression (Lipid Synthesis) | Enhanced (e.g., Srebp-1c, Scd1) | nih.gov |

| Gene Expression (Fatty Acid Oxidation) | Suppressed (e.g., PPARα, Cpt1α, Acox1) | nih.gov |

This data is based on studies of cis-9,10-epoxystearic acid and is presented to infer the potential activity of this compound.

The epoxide group is a reactive functional group, and its metabolism is a key aspect of its biological activity. Epoxide hydrolases (EHs) are ubiquitous enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. wur.nlresearchgate.net Both cis-9,10-epoxystearic acid and its methyl ester have been identified as substrates for various mammalian and plant epoxide hydrolases. smolecule.comresearchgate.net

This enzymatic conversion is significant for two main reasons. Firstly, it is a detoxification pathway, converting the reactive epoxide into a less reactive diol, specifically 9,10-dihydroxystearate. mdpi.comnih.gov Secondly, by controlling the concentration of the epoxy fatty acid, EHs play a crucial role in regulating its potential signaling functions. researchgate.net The balance between the production of epoxystearates by CYP enzymes and their degradation by EHs likely determines their steady-state levels and, consequently, their biological impact.

The interaction is also stereospecific, with different EH isoforms showing preferences for different enantiomers of the epoxystearate. researchgate.net Interestingly, the methylation of the carboxylic acid group on epoxystearic acid has been shown to abolish the enantioselectivity of some epoxide hydrolases, suggesting that the octyl ester of this compound would similarly influence its interaction with these enzymes. researchgate.net

Table 2: Key Enzymes Interacting with the Epoxystearate Moiety

| Enzyme Family | Role/Interaction | Substrate Studied | Reference |

| Cytochrome P450 (CYP2C, CYP3A) | Catalyzes the formation from oleic acid | Oleic Acid | caymanchem.comcaymanchem.com |

| Epoxide Hydrolase (EH) | Catalyzes hydrolysis to the corresponding diol | cis-9,10-Epoxystearic Acid, Methyl 9,10-epoxystearate | smolecule.comresearchgate.net |

This data is based on studies of related epoxystearates and is presented to infer the potential activity of this compound.

Theoretical and Computational Approaches in Research and Development

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction